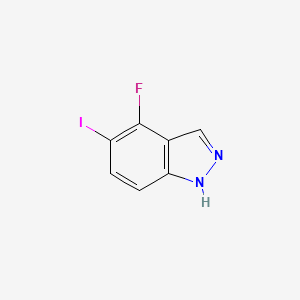

4-Fluoro-5-iodo-1H-indazole

描述

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are fundamental structural motifs in the realm of medicinal chemistry and drug discovery. openmedicinalchemistryjournal.commdpi.com These cyclic organic compounds, which incorporate nitrogen atoms within their ring structures, are prevalent in a vast array of biologically active molecules, including many natural products like alkaloids, vitamins, and hormones. mdpi.comrsc.orgopenmedicinalchemistryjournal.com Their significance is underscored by the fact that approximately 60-75% of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic core. openmedicinalchemistryjournal.comrsc.orgnih.gov

The prevalence of these structures in pharmaceuticals can be attributed to several key factors. The nitrogen atoms within the heterocyclic rings can readily form hydrogen bonds with biological targets such as proteins and nucleic acids, which is often a crucial factor for the efficacy of a drug. mdpi.comnih.gov Furthermore, the diverse electronic properties and three-dimensional arrangements of these rings allow for fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. The structural diversity of nitrogen heterocycles enables them to mimic natural metabolites and interact with a wide range of biological receptors and enzymes, leading to a broad spectrum of pharmacological activities. openmedicinalchemistryjournal.com

Overview of Indazole as a Pharmacologically Important Scaffold

Among the myriad of nitrogen-containing heterocycles, indazole, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a particularly important scaffold in medicinal chemistry. nih.govbenthamdirect.comnih.gov Though relatively rare in nature, synthetic indazole derivatives have demonstrated a wide array of biological activities, making them a focal point of extensive research. nih.govmdpi.com

The indazole core is a privileged structure found in numerous synthetic compounds with a broad spectrum of pharmacological effects. nih.govbenthamdirect.com These activities include anti-inflammatory, antimicrobial (antibacterial and antifungal), antiviral (including anti-HIV), antiarrhythmic, and antitumor properties. nih.govbenthamdirect.commdpi.com The versatility of the indazole scaffold allows for chemical modifications at various positions, enabling the development of compounds with optimized activity and selectivity for specific biological targets. nih.gov This has led to the inclusion of the indazole moiety in several commercially available drugs and numerous candidates in clinical trials. nih.govbenthamdirect.com

Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. mdpi.comchemicalbook.com The 1H-indazole tautomer, where the hydrogen atom is attached to the N1 nitrogen of the pyrazole ring, is thermodynamically more stable than the 2H-indazole form. mdpi.comchemicalbook.comresearchgate.net Theoretical calculations and experimental data have shown that 1H-indazole is more stable by approximately 3.6 to 4.46 kcal/mol. wuxibiology.comrsc.orgrsc.org This greater stability means that the 1H-tautomer is the predominant form in most conditions, influencing the synthetic strategies and the biological interactions of indazole-based compounds. mdpi.comresearchgate.net

The indazole scaffold is often considered a bioisostere of indole (B1671886), another prominent heterocyclic system in medicinal chemistry. beilstein-journals.org Both are bicyclic aromatic structures, but the replacement of the pyrrole (B145914) ring in indole with a pyrazole ring in indazole introduces a second nitrogen atom, altering the electronic distribution and hydrogen bonding capabilities of the molecule. This can lead to different biological activity profiles. For instance, both indole and indazole derivatives have shown anti-inflammatory activity. niscpr.res.in

Compared to the monocyclic pyrazole, the fusion of the benzene ring in indazole creates a more rigid and extended aromatic system. This can enhance binding to certain biological targets. While pyrazole itself is a key building block in many pharmaceuticals, the indazole structure offers a distinct scaffold that has been successfully exploited in the development of drugs targeting a variety of enzymes and receptors. mdpi.comresearchgate.net

Rationale for Investigating Halogenated Indazoles in Academic Research

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the indazole scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

The specific effects of halogenation depend on the nature and position of the halogen atom. For example, fluorine, with its high electronegativity, can alter the acidity of nearby protons and influence metabolic pathways. The larger halogens, like iodine, can introduce unique interactions such as halogen bonding, which can enhance binding to protein targets. The strategic placement of halogens can also block sites of metabolism, thereby increasing the drug's half-life. Furthermore, halogenated indazoles can serve as versatile synthetic intermediates, with the halogen atoms acting as handles for further chemical modifications through reactions like cross-coupling. The diverse effects of halogenation provide a powerful tool for medicinal chemists to fine-tune the properties of indazole-based compounds in the pursuit of new and improved therapeutic agents.

Strategic Role of Halogens in Structure-Activity Relationship (SAR) Studies

The introduction of halogen atoms into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its properties and enhance its biological activity. researchgate.netchemblink.com This practice is central to Structure-Activity Relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its biological effect. wikipedia.org Halogens like fluorine, chlorine, bromine, and iodine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. researchgate.netchemblink.com

Fluorine, being highly electronegative, can alter a compound's electronic character, improve metabolic stability, and enhance binding by participating in hydrogen/halogen bonding. chemblink.comossila.com Larger, more polarizable halogens like iodine are particularly significant for their ability to form halogen bonds (X-bonds), a type of non-covalent interaction with Lewis bases like oxygen or nitrogen atoms in biological targets. acs.orgmdpi.com These interactions can be highly directional and can significantly increase a ligand's binding affinity and specificity for a target protein. acs.orgmdpi.com For instance, in some systems, replacing a chlorine atom with an iodine atom can increase affinity by an order of magnitude. acs.org Furthermore, halogen atoms, especially bromine and iodine, serve as valuable synthetic handles, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures. chemblink.com

Scope and Focus of the Research on 4-Fluoro-5-iodo-1H-indazole

The research surrounding this compound is primarily centered on its role as a key intermediate and building block in the synthesis of more complex, biologically active molecules. chemimpex.comcymitquimica.com Its specific substitution pattern, featuring a fluorine atom at position 4 and an iodine atom at position 5, makes it a valuable scaffold for medicinal chemistry research, particularly in the development of novel therapeutics. chemimpex.com

The presence of both fluorine and iodine offers distinct advantages for drug design. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the indazole ring system. chemblink.com The iodine atom at position 5 is a crucial feature, providing a reactive site for introducing further molecular complexity through metal-catalyzed cross-coupling reactions. chemblink.com This allows chemists to systematically modify the structure and explore the SAR of the resulting compounds.

The dual halogenation pattern suggests that this compound is investigated for its potential to create compounds that can form specific halogen bonds within protein binding sites, potentially leading to higher affinity and selectivity for their intended biological targets. While detailed biological studies on the compound itself are not extensively published, its structural motifs are found in compounds explored for oncology and anti-inflammatory applications. chemblink.comchemimpex.com Therefore, the primary focus of research on this compound is its application as a versatile synthon in the discovery and optimization of new drug candidates.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1082041-87-9 | synthonix.com |

| Molecular Formula | C₇H₄FIN₂ | synthonix.com |

| Molecular Weight | 262.02 g/mol | synthonix.com |

| Purity | ≥ 97% | synthonix.com |

| SMILES | Fc1c(I)ccc2[nH]ncc12 | synthonix.com |

Comparison of Structurally Similar Halogenated Indazoles

This table highlights the diversity of halogenated indazoles and the strategic placement of different halogens.

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Key Distinctions/Applications |

| This compound | 1082041-87-9 | F (4), I (5) | C₇H₄FIN₂ | Target compound for synthetic applications. synthonix.com |

| 4-Bromo-6-fluoro-3-iodo-1H-indazole | 887567-87-5 | Br (4), F (6), I (3) | C₇H₃BrFIN₂ | Used as a building block for pharmaceuticals; studied for interactions with biological targets. |

| 5-Fluoro-3-iodo-1H-indazole | 858629-06-8 | F (5), I (3) | C₇H₄FIN₂ | Intermediate for anti-cancer and anti-inflammatory drug synthesis. chemimpex.com |

| 4-Fluoro-3-iodo-1H-indazole | 518990-32-4 | F (4), I (3) | C₇H₄FIN₂ | Studied for applications in oncology and neurology. cymitquimica.comsmolecule.com |

| 4-Bromo-6-fluoro-5-iodo-1H-indazole | 2765413-93-0 | Br (4), F (6), I (5) | C₇H₃BrFIN₂ | Intermediate for synthesis; halogens offer sites for cross-coupling reactions. chemblink.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMYYSVDKAMZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Research on Structure Activity Relationships Sar and Structural Modifications of 4 Fluoro 5 Iodo 1h Indazole Derivatives

Positional Isomerism and its Influence on Biological Activity

The precise placement of halogen atoms on the indazole ring system can profoundly influence the biological activity of the resulting compounds. This is attributed to the differential effects of halogen substitution on the molecule's electronics, lipophilicity, and ability to form specific interactions with biological targets.

While direct comparative studies of the biological activity of 4-fluoro-5-iodo-1H-indazole against all its other possible positional isomers are not extensively documented in publicly available literature, general principles of SAR for halogenated indazoles can provide valuable insights. For instance, the position of the fluorine atom is known to be critical for the activity of some kinase inhibitors. Fluorine substitution can alter the pKa of nearby functional groups, which in turn can affect the binding affinity of the molecule to its target. mdpi.com

The biological activity of various halogenated indazole derivatives is often dependent on the specific protein target. The table below illustrates the importance of halogen substitution patterns in different indazole-based compounds, although it is important to note that these are not direct comparisons with this compound.

| Compound | Halogen Substitution Pattern | Observed Biological Significance |

|---|---|---|

| Indazole Derivative A | 6-Bromo | Serves as a key intermediate in the synthesis of VEGFR-2 inhibitors. chim.it |

| Indazole Derivative B | 5-Nitro | Precursor for 3-iodoindazoles with potential inhibitory potency for Tropomyosin receptor kinases (Trk). chim.it |

| Indazole Derivative C | 5-Bromo-4-fluoro | A synthesized isomer with potential for further chemical exploration. |

| Indazole Derivative D | 6-Bromo-7-fluoro-5-iodo | A multi-halogenated indazole with potential for diverse biological activities. |

Systematic Structural Variations around the this compound Core

To explore and optimize the therapeutic potential of the this compound scaffold, systematic structural modifications are undertaken. These modifications typically involve substitutions on both the pyrazole (B372694) and benzene (B151609) rings of the indazole core.

The pyrazole portion of the indazole ring offers multiple sites for substitution, namely the C3, N1, and N2 positions. Modifications at these positions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

C3-Position: The C3-position is a common site for introducing a variety of substituents to modulate biological activity. Halogenation, particularly iodination, at the C3-position is a key step for further structural modifications via cross-coupling reactions. chim.it For instance, the introduction of carboxamide groups at the C3-position of indazoles has been shown to be critical for their activity as calcium-release activated calcium (CRAC) channel blockers. nih.gov The specific regiochemistry of the amide linker at this position can be a determining factor for biological activity. nih.gov

N1 and N2-Positions: Alkylation or arylation at the N1 or N2 positions of the indazole ring can influence the molecule's planarity, solubility, and interactions with the target protein. N1-substitution is often explored to introduce groups that can occupy specific pockets within a protein's binding site. For example, in a series of indazole-based synthetic cannabinoid receptor agonists, substitutions at the N1-position with groups like a 4-fluorobenzyl moiety were found to be crucial for their activity.

While the 4-fluoro and 5-iodo substitutions are the defining features of the core scaffold, further modifications on the benzene ring at the C6 and C7 positions can be explored to fine-tune the biological activity. Substitutions at these positions can influence the molecule's lipophilicity and steric profile. For instance, in a series of quinazoline (B50416) derivatives, which share a similar bicyclic aromatic structure, substitutions on the benzene ring with small, lipophilic groups like bromine or chlorine were found to increase inhibitory activity against certain targets. mdpi.com

The following table provides a hypothetical representation of how substitutions on the this compound core could be explored, based on general principles of medicinal chemistry.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

|---|---|---|

| C3 | Amide, Carboxamide | Modulation of target binding and selectivity. nih.gov |

| N1 | Alkyl, Aryl, Benzyl (B1604629) | Enhancement of potency and pharmacokinetic properties. |

| C6 | Small alkyl, Halogen | Fine-tuning of lipophilicity and steric interactions. mdpi.com |

| C7 | Hydrogen, Small alkyl | Exploration of steric tolerance in the binding pocket. |

Computational Approaches in SAR Studies

Computational methods play an increasingly vital role in understanding the SAR of drug candidates, providing insights that can guide the design of more potent and selective molecules.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This technique allows researchers to visualize the interactions between a this compound derivative and its biological target at an atomic level. nih.gov

In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding pocket. The indazole derivative is then computationally placed into this pocket in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

These simulations can reveal key interactions, such as:

Hydrogen bonds: Formed between the indazole's nitrogen atoms or substituents and amino acid residues in the protein.

Halogen bonds: The iodine atom at the C5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur on the protein.

Hydrophobic interactions: The aromatic rings of the indazole core can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

By understanding these interactions, medicinal chemists can design new derivatives with improved binding affinity and, consequently, enhanced biological activity. For example, if a docking study reveals a vacant hydrophobic pocket near the C6-position of the indazole, a derivative with a small alkyl group at this position could be synthesized to exploit this interaction. While specific docking studies for this compound are not widely published, the general applicability of this method to indazole derivatives is well-established in the scientific literature. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Energetic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetic properties of molecules. For this compound and its derivatives, DFT calculations provide critical insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding their reactivity and intermolecular interactions.

DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation. From this, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

The fluorine and iodine substituents on the 1H-indazole core have distinct electronic effects. The highly electronegative fluorine atom acts as an electron-withdrawing group, which can lower the energy levels of both the HOMO and LUMO. The larger, more polarizable iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can be critical for binding to biological targets. DFT calculations can map the electrostatic potential surface of the molecule, highlighting electron-rich and electron-deficient regions and predicting sites for potential interactions.

Table 1: Calculated Electronic Properties of Substituted Indazoles using DFT

| Property | 1H-Indazole (Reference) | 4-Fluoro-1H-indazole | This compound |

| HOMO Energy (eV) | -6.2 | -6.5 | -6.4 |

| LUMO Energy (eV) | -1.1 | -1.4 | -1.6 |

| HOMO-LUMO Gap (eV) | 5.1 | 5.1 | 4.8 |

| Dipole Moment (Debye) | 1.6 | 2.5 | 2.8 |

Note: The data in this table is illustrative and based on general principles of electronic effects of the substituents. Actual values would require specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, 3D-QSAR models are particularly useful for understanding the structural requirements for potent biological activity. nih.gov

In a typical 3D-QSAR study, a set of structurally related indazole derivatives with known biological activities are aligned based on a common scaffold. nih.gov Then, steric and electrostatic fields are calculated around each molecule. These fields, represented by thousands of variables, are correlated with the biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

The resulting QSAR model is often visualized as contour maps, which indicate regions where certain structural features are predicted to enhance or diminish activity.

Steric Contour Maps: Green contours might indicate areas where bulky groups increase activity, while yellow contours show where they decrease it. For this compound, the iodine at position 5 would be a key feature in the steric field.

Electrostatic Contour Maps: Blue contours can show where positive charges (or electron-donating groups) are favorable, while red contours indicate where negative charges (or electron-withdrawing groups) are preferred. The electronegative fluorine at position 4 would significantly influence the electrostatic field.

These models provide a framework for designing new derivatives with potentially improved potency by guiding the placement of substituents to achieve favorable steric and electronic interactions with the target receptor. nih.gov

Table 2: Key Parameters in QSAR Modeling of Indazole Derivatives

| Parameter | Description | Relevance to this compound |

| Alignment Rule | The method used to superimpose the molecules in the dataset. | Alignment would be based on the core 1H-indazole ring structure. |

| Steric Descriptors | Parameters related to the size and shape of the molecule. | The bulky iodine atom at the C5 position would be a major steric feature. |

| Electronic Descriptors | Parameters describing the electronic properties, such as partial atomic charges and dipole moments. | The electronegative fluorine at C4 would strongly influence the electronic properties. |

| Hydrophobic Descriptors | Parameters related to the lipophilicity of the molecule. | The halogen substituents increase the overall lipophilicity of the indazole core. |

Scaffold Hopping and Bioisosteric Replacements from the this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining desired biological activity. researchgate.netnih.gov These techniques are particularly valuable for navigating patent landscapes and optimizing pharmacokinetic profiles. researchgate.net

Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one that maintains the original orientation of key binding groups. biosolveit.de The 1H-indazole core of this compound can be considered a "privileged scaffold" due to its prevalence in bioactive compounds. Scaffold hopping could replace this indazole ring with other bicyclic heterocycles like benzimidazole, imidazopyridine, or pyrazolopyridine, with the aim of discovering novel chemotypes. nih.gov

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov This can be applied to both the substituents and the core scaffold of this compound. For example, the iodine atom could be replaced with other groups capable of halogen bonding, such as a bromine atom or a cyano group. The fluorine atom could be replaced by other small, electron-withdrawing groups.

Designing Novel Chemotypes based on Indazole Motif

The indazole motif serves as a versatile template for designing novel chemotypes with a wide range of biological activities. longdom.orgnih.gov The design process often starts with a known indazole-based active compound, which is then modified to explore new chemical space and improve target engagement. researchgate.net

Starting with the this compound structure, novel chemotypes can be generated through several approaches:

Substitution at N1 or N2: The nitrogen atoms of the pyrazole ring can be substituted with various alkyl or aryl groups, which can modulate solubility, metabolic stability, and target interactions.

Functionalization of the Benzene Ring: The remaining positions on the benzene ring (C3, C6, C7) are prime locations for introducing new functional groups to probe for additional binding interactions.

Fragment-Based Design: The substituted indazole can be used as a core fragment, to which other chemical moieties with known binding properties are attached to build a new molecule.

Computational tools like molecular docking can be used to virtually screen libraries of these newly designed chemotypes against a specific biological target, helping to prioritize compounds for synthesis and biological evaluation. longdom.org

Table 3: Examples of Novel Chemotypes Based on the Indazole Motif

| Target Class | Indazole-Based Chemotype | Therapeutic Area |

| Kinase Inhibitors | N-Aryl-1H-indazol-3-amines | Oncology |

| HDAC Inhibitors | Indazole-hydroxamates | Oncology nih.gov |

| JNK3 Inhibitors | 3-Amino-1H-indazole-carboxamides | Neurodegenerative Diseases nih.gov |

| Fungicides | Indazole Schiff Bases | Agriculture researchgate.net |

Strategies for Modulating Selectivity and Potency through Structural Diversification

Structural diversification of the this compound core is a key strategy for fine-tuning pharmacological properties such as potency and selectivity. nih.gov Selectivity is particularly important in drug design to minimize off-target effects.

Modifications at different positions of the indazole ring can have profound effects:

Position 4 (Fluorine): The fluorine atom can engage in hydrogen bonds and other polar interactions. Modifying this position or replacing fluorine with other halogens can alter binding affinity and selectivity.

Position 5 (Iodine): The large iodine atom can form strong halogen bonds and occupy a specific hydrophobic pocket in a binding site. Replacing iodine with smaller or larger groups can be used to probe the size of this pocket and optimize van der Waals interactions.

Position 1 (N-H): The N-H group can act as a hydrogen bond donor. Alkylation or acylation at this position removes this donor capability but allows for the introduction of other functionalities that can target different regions of the binding site.

Position 3: This position is often a key vector for diversification. Attaching different side chains at C3 can dramatically alter the compound's biological activity and selectivity profile.

By systematically exploring these modifications, researchers can develop a detailed SAR profile, leading to the identification of derivatives with optimized potency and selectivity for the desired biological target. nih.govnih.gov

Pharmacological and Biological Activity Investigations of 4 Fluoro 5 Iodo 1h Indazole and Its Analogs

Broad Spectrum of Biological Activities Associated with Indazole Derivatives

Indazole derivatives, a significant class of nitrogen-containing heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities. google.com These synthetic compounds, characterized by a fused benzene (B151609) and pyrazole (B372694) ring, serve as crucial scaffolds in the development of therapeutic agents. google.com The versatility of the indazole nucleus allows for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-HIV properties. google.com Notably, the indazole core is a key component in several FDA-approved drugs, highlighting its therapeutic importance in treating conditions ranging from cancer to chemotherapy-induced nausea. The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form utilized in drug design.

Focus on Specific Therapeutic Areas for Halogenated Indazoles

The introduction of halogen atoms into the indazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.

Indazole derivatives are a well-established class of compounds in anticancer research, with many exhibiting potent activity against various cancer cell lines. The structural versatility of the indazole ring system allows for its interaction with a wide range of biological targets implicated in cancer progression.

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

ERK1/2 Inhibition: The compound 4-fluoro-5-iodo-1H-indazole has been identified in research related to the inhibition of the ERK1/2 signaling pathway. google.com The blockade of ERK1/2 is a therapeutic strategy to prevent the epithelial-mesenchymal transition in lung cancer cells, potentially increasing their sensitivity to other targeted therapies like EGFR inhibitors. google.com

General Kinase Inhibition by Indazole Analogs: While specific data for this compound across a broad panel of kinases is limited in publicly available literature, various other indazole derivatives have demonstrated significant inhibitory activity against a range of kinases. For instance, certain indazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Others have shown inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and ROS1, which are key drivers in non-small cell lung cancer. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases.

Table 1: Examples of Kinase Inhibition by Indazole Derivatives

| Compound Class | Target Kinase(s) | Therapeutic Relevance |

|---|---|---|

| 1H-Indazole Derivatives | FGFR | Cancer Therapy |

| 5-(3,5-difluorobenzyl)-1H-indazole Analogs | ALK, ROS1 | Non-Small Cell Lung Cancer |

| 1H-Indazole-3-amine Derivatives | Tyrosine Kinases | Cancer Therapy |

| This compound containing compounds | ERK1/2 | Lung Cancer |

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents used in the treatment of estrogen receptor-positive breast cancer. While the indazole scaffold is versatile, specific investigations detailing the activity of this compound or its close analogs as SERDs are not extensively documented in the available scientific literature.

A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many anticancer agents function by inducing apoptosis in tumor cells. Indazole derivatives have been shown to promote apoptosis through various mechanisms. For example, certain indazole compounds induce apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. Some derivatives have also been found to arrest the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation.

One study on an indazole derivative, compound 6o, demonstrated its ability to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. This was associated with an arrest of the cell cycle in the G0/G1 phase and modulation of the p53/MDM2 pathway.

Cancer cells can evade the immune system by creating an immunosuppressive microenvironment. One mechanism is through the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which depletes the essential amino acid tryptophan, thereby suppressing T-cell function. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as inhibitors of IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). In this study, a lead compound demonstrated potent inhibition of IDO1 in both enzymatic and cellular assays and also decreased the expression of IDO1 induced by interferon-gamma. This suggests that the halogenated indazole scaffold is a promising starting point for the development of novel IDO1 inhibitors for cancer immunotherapy. The presence of halogen substituents on the aryl ring of related heterocyclic compounds has been shown to enhance IDO1 inhibitory activity through hydrophobic and halogen bonding interactions within the enzyme's active site.

Table 2: Investigated Biological Activities of Indazole Derivatives

| Activity | Specific Target/Mechanism | Compound Class |

|---|---|---|

| Anticancer | Kinase Inhibition (ERK1/2) | This compound containing compounds |

| Anticancer | Induction of Apoptosis, Cell Cycle Arrest | Indazole derivatives |

| Immunotherapy | IDO1/TDO Inhibition | 4,6-substituted-1H-indazole derivatives |

Anti-inflammatory Activities

Indazole derivatives have shown notable potential as anti-inflammatory agents. nih.govnih.gov Studies on various analogs indicate that their mechanism of action may involve the inhibition of key inflammatory mediators.

Research on indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) has demonstrated significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema in rats, a classic model of acute inflammation. nih.govresearchgate.net For instance, 5-aminoindazole at a dose of 100 mg/kg produced an 83.09% inhibition of paw edema, which was comparable to the standard drug diclofenac (B195802) (84.50% inhibition). nih.gov

The anti-inflammatory effects of these indazole derivatives are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals. nih.govresearchgate.net In vitro assays have shown that these compounds inhibit COX-2 in a concentration-dependent manner. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Indazole Analogs

| Compound | COX-2 Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-1β Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Indazole | 23.42 | 220.11 | 120.59 |

| 5-Aminoindazole | 12.32 | 230.19 | 220.46 |

| 6-Nitroindazole | 19.22 | Not Calculated | 100.75 |

| Celecoxib (Standard) | 5.10 | - | - |

| Dexamethasone (Standard) | - | 31.67 | 102.23 |

Data sourced from in vitro assays. nih.gov

Antimicrobial and Antifungal Properties

The indazole nucleus is a key structural component in a variety of synthetic compounds that exhibit a broad spectrum of antimicrobial and antifungal activities. gdcplkd.ac.inorientjchem.org Halogenated indazole derivatives, in particular, are noted for their potential enhanced biological activities. evitachem.com

A study on a series of novel 4-bromo-1H-indazole derivatives demonstrated their potential as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov For example, certain derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov One compound, in particular, displayed potent activity against Streptococcus pyogenes, being more active than the standard drugs ciprofloxacin (B1669076) and curcumin. nih.gov

In the realm of antifungal research, indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising results. nih.gov One indole-triazole derivative, in particular, was identified as a significant lead compound with a broad spectrum of activity, exhibiting minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov

Table 2: Antibacterial Activity of a 4-Bromo-1H-indazole Derivative (Compound 9)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pyogenes PS | 4 |

Data from in vitro antibacterial screening. nih.gov

Antiviral Applications (e.g., Anti-HIV)

Indazole derivatives have been investigated for their potential as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). nih.gov The structural similarities of indazoles to purine (B94841) bases in nucleic acids make them interesting candidates for antiviral drug design.

Other Potential Therapeutic Applications (e.g., Antiarrhythmic, CNS activity)

The therapeutic potential of indazole derivatives extends beyond anti-inflammatory and antimicrobial applications. The core indazole structure has been associated with a range of other biological activities, including antiarrhythmic and central nervous system (CNS) effects. nih.govtaylorandfrancis.com

Some indazole derivatives have been found to possess vasorelaxant and anti-aggregator properties, which could be beneficial in cardiovascular diseases. taylorandfrancis.com A patent for 5-bromo-4-fluoro-1H-indazole suggests its potential in managing cardiovascular and cerebrovascular diseases and diabetes through mechanisms like Rho kinase inhibition and protection of vascular endothelial cells. google.com

Furthermore, the introduction of fluorine into drug molecules is a common strategy to enhance properties such as metabolic stability and blood-brain barrier penetration, which is particularly relevant for drugs targeting the CNS. nih.gov Fluorinated indazoles have been designed as selective inhibitors of nitric oxide synthase (NOS), an enzyme implicated in neurodegenerative disorders. nih.gov This suggests that fluorinated indazoles, such as this compound, could be promising candidates for the development of novel CNS-acting agents. nih.gov

Mechanistic Studies of Biological Action for this compound Derivatives

Understanding the mechanism of action at a molecular level is crucial for the development of new therapeutic agents. For indazole derivatives, mechanistic studies have focused on identifying their biological targets and characterizing their interactions, particularly through enzyme inhibition.

Target Identification

The biological effects of indazole derivatives are a result of their interaction with specific molecular targets. For their anti-inflammatory action, a key target identified is cyclooxygenase (COX), particularly the COX-2 isoform, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov Additionally, indazole analogs have been shown to modulate the activity of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

In the context of antimicrobial activity, a specific target for a series of 4-bromo-1H-indazole derivatives was identified as the FtsZ protein. nih.gov FtsZ is a crucial protein for bacterial cell division, and its inhibition disrupts this process, leading to bacterial death. nih.gov This highlights a specific mechanism through which these indazole analogs exert their antibacterial effects.

Enzyme Inhibition Kinetics and Mechanisms

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. The incorporation of fluorine into organic molecules can significantly alter their binding affinity and inhibitory mechanism towards target enzymes. researchgate.netresearchgate.net Fluorinated compounds can act as competitive inhibitors, where they compete with the natural substrate for the enzyme's active site. The presence of fluorine can enhance binding through favorable interactions like halogen bonding.

Studies on indazole and its simple derivatives have provided IC₅₀ values for the inhibition of COX-2, demonstrating their potency. nih.gov For example, 5-aminoindazole exhibited a COX-2 IC₅₀ of 12.32 µM. nih.gov The mechanism of inhibition for fluorinated compounds can be complex, sometimes involving the formation of stabilized "transition state analogue" complexes with the target enzyme. nih.gov For instance, 5-fluorinated pyrimidines are known to form covalent adducts with catalytic active site residues in thymidylate synthase. nih.gov While specific kinetic data for this compound is not available, the principles of enzyme inhibition by fluorinated molecules suggest it could act through similar mechanisms on its respective biological targets. researchgate.netresearchgate.net

Receptor Binding Studies

The functionalization of the indazole core, including halogenation with fluorine and iodine, has been a key strategy in developing ligands for various receptors. These modifications can significantly influence binding affinity and selectivity.

A series of fluorinated and iodinated indazole ligands were synthesized and evaluated for their affinity toward serotonin (B10506) type 4 receptors (5-HT4R). iaea.org The aim of this research was to develop a novel radiotracer for PET imaging, indicating the potential for these halogenated indazoles to bind with high affinity to specific receptor targets. iaea.org

In another study, variously substituted 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles were investigated for their affinity to I2 imidazoline (B1206853) receptors and α2-adrenergic receptors through radioligand binding assays. nih.gov Notably, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole demonstrated a significant, 3076-fold higher affinity for I2 imidazoline receptors compared to α2-adrenergic receptors, highlighting the potential for high selectivity with substituted indazoles. nih.gov

The following table summarizes the receptor binding affinities for selected indazole analogs.

| Compound/Analog | Target Receptor | Binding Affinity/Selectivity | Reference |

| Fluorinated and Iodinated Indazole Ligands | Serotonin 4 Receptors (5-HT4R) | Nanomolar affinity | iaea.org |

| 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole | I2 Imidazoline Receptors | High affinity (Ki not specified) | nih.gov |

| 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole | α2-Adrenergic Receptors | Low affinity (3076-fold less than for I2) | nih.gov |

Cellular Assays and Phenotypic Screening

Cellular assays have been instrumental in elucidating the anticancer potential of indazole derivatives. These compounds have demonstrated significant activity against a variety of cancer cell lines, often through the inhibition of critical cellular signaling pathways.

One study reported the synthesis and evaluation of a series of indazole derivatives for their in vitro antiproliferative activity. nih.gov Compound 2f from this series showed potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. nih.gov Treatment of the 4T1 breast cancer cell line with compound 2f resulted in the inhibition of cell proliferation and colony formation, and it dose-dependently promoted apoptosis. nih.gov

Another investigation focused on the design and synthesis of 1H-indazole-3-amine derivatives. nih.gov Compound 6o from this series displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM, and exhibited selectivity for cancer cells over normal cells. nih.gov Further mechanistic studies suggested that compound 6o induces apoptosis and affects the cell cycle, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov

The table below presents data from cellular assays of various indazole analogs.

| Compound/Analog | Cell Line | Assay Type | Key Findings (IC50) | Reference |

| 2f | 4T1 (Breast Cancer) | Antiproliferative | 0.23 µM | nih.gov |

| 2f | HepG2 (Liver Cancer) | Antiproliferative | 0.80 µM | nih.gov |

| 2f | MCF-7 (Breast Cancer) | Antiproliferative | 0.34 µM | nih.gov |

| 6o | K562 (Chronic Myeloid Leukemia) | Antiproliferative | 5.15 µM | nih.gov |

| 6o | A549 (Lung Cancer) | Antiproliferative | >50 µM | nih.gov |

| 6o | PC-3 (Prostate Cancer) | Antiproliferative | >50 µM | nih.gov |

| 6o | Hep-G2 (Liver Cancer) | Antiproliferative | >50 µM | nih.gov |

| 6o | HEK-293 (Normal Cell) | Antiproliferative | 33.2 µM | nih.gov |

In Vivo Efficacy and Pharmacodynamics (where applicable for indazole scaffolds)

The promising in vitro results of many indazole derivatives have led to their evaluation in in vivo models, where they have often demonstrated significant efficacy.

In a study of indazole-based glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors for mood disorders, a lead compound showed excellent efficacy in a mouse model of mania. nih.gov An optimized analog, compound 14 , also demonstrated efficacy and completely reversed amphetamine-induced hypermotility in an in vivo model, without causing sedative effects. nih.gov

The anticancer potential of the indazole scaffold has also been confirmed in vivo. An indazole derivative, compound 2f , was shown to suppress the growth of a 4T1 tumor model in vivo without obvious side effects. nih.gov This highlights the potential for developing indazole-based compounds as effective and well-tolerated anticancer agents. nih.gov

Several indazole-containing compounds have advanced to clinical use as anticancer drugs, including Axitinib, Lonidamine, and Pazopanib, further underscoring the in vivo efficacy of this scaffold. researchgate.net For instance, Niraparib, another indazole-based drug, is used for the treatment of various cancers, and Pazopanib is a tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov

The following table summarizes the in vivo efficacy of selected indazole-based compounds.

| Compound/Analog | Animal Model | Therapeutic Area | Key Findings | Reference |

| Indazole-based GSK-3β inhibitor | Mouse model of mania | Mood Disorders | Excellent efficacy | nih.gov |

| Compound 14 | Mouse amphetamine study | Mood Disorders | Complete reversal of hypermotility | nih.gov |

| Compound 2f | 4T1 tumor model | Cancer | Suppressed tumor growth | nih.gov |

| Axitinib | N/A (Clinically approved) | Cancer | Tyrosine kinase inhibitor | researchgate.net |

| Pazopanib | N/A (Clinically approved) | Cancer | Tyrosine kinase inhibitor for renal cell carcinoma | researchgate.netnih.gov |

| Niraparib | N/A (Clinically approved) | Cancer | Treatment of ovarian, breast, and prostate cancer | nih.gov |

Future Directions and Emerging Research Avenues for 4 Fluoro 5 Iodo 1h Indazole

Development of Novel Synthetic Methodologies for Enhanced Regio- and Stereoselectivity

The precise arrangement of substituents on the indazole core is critical for biological activity. Future synthetic research on 4-Fluoro-5-iodo-1H-indazole will likely focus on developing more efficient, regioselective, and stereoselective methodologies.

Key research avenues include:

Regioselective N-Alkylation and N-Arylation: Developing protocols that selectively target either the N1 or N2 position is crucial. Studies on other indazoles have shown that the choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. beilstein-journals.orgnih.gov A systematic investigation of these conditions for this compound could lead to highly selective and high-yield syntheses. For instance, methods like the Cadogan reductive cyclization, which can produce 2H-indazoles, could be adapted to generate specific isomers. acs.orgorganic-chemistry.org

C3-Position Functionalization: The C3 position of the indazole ring is another key site for modification to modulate pharmacological activity. However, direct C3-alkylation is challenging due to the low nucleophilicity of this position. mit.edu Future research could explore novel strategies, such as copper-catalyzed C-H activation or umpolung strategies (reversal of polarity), to introduce diverse substituents at the C3 position of this compound with high selectivity. mit.educhemrxiv.org

Stereoselective Synthesis: For derivatives of this compound that contain chiral centers, the development of enantioselective synthetic methods is paramount. Asymmetric catalysis, using chiral ligands or catalysts, could be employed to synthesize single enantiomers, which is often essential for therapeutic efficacy and safety. mit.educhemrxiv.org

| Synthetic Strategy | Objective | Potential Advantages |

| Optimized N-Alkylation | Achieve high regioselectivity for N1 or N2 substitution. | Higher yields, simplified purification, access to specific isomers for SAR studies. beilstein-journals.orgnih.gov |

| C3-Functionalization | Introduce diverse chemical groups at the C3 position. | Expanded chemical space, potential for new biological activities. mit.edu |

| Asymmetric Catalysis | Control the stereochemistry of chiral derivatives. | Production of single enantiomers, improved therapeutic index. chemrxiv.org |

| One-Pot Reactions | Combine multiple synthetic steps into a single procedure. | Increased efficiency, reduced waste, lower cost. acs.orgorganic-chemistry.org |

Advanced Computational Studies for De Novo Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. nih.govresearchgate.net For this compound, these methods can accelerate the design and optimization of new drug candidates.

Future research should leverage advanced computational techniques to:

Guide De Novo Design: Structure-based drug design can be used to create novel molecules based on the this compound scaffold. nih.gov By docking virtual libraries of derivatives into the active sites of therapeutic targets (e.g., protein kinases, enzymes), researchers can identify compounds with high predicted binding affinity and selectivity. mdpi.com

Optimize Lead Compounds: Once initial hits are identified, computational methods can guide lead optimization. Techniques like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of derivatives, helping to rationalize structure-activity relationships (SAR). rsc.org Molecular Dynamics (MD) simulations can predict the stability of the ligand-protein complex over time, providing insights into the binding mechanism. researchgate.net

Predict ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

| Computational Method | Application in Drug Discovery | Specific Goal for this compound |

| Molecular Docking | Predicts binding modes and affinities of ligands to a target protein. nih.gov | Identify potential protein targets and design novel derivatives with high affinity. |

| Density Functional Theory (DFT) | Calculates electronic structure and properties of molecules. rsc.org | Understand how substituents affect the molecule's reactivity and interactions. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. researchgate.net | Assess the stability of the compound in the target's binding pocket. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. | Prioritize the synthesis of derivatives with drug-like properties. |

Exploration of Polypharmacology and Multi-target Drug Design Based on the Indazole Scaffold

Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. nih.gov The indazole scaffold is known to be a versatile kinase inhibitor, and many indazole-based drugs target multiple kinases. nih.govbohrium.comnih.gov

Future research on this compound should explore its potential as a multi-target agent. The electron-withdrawing fluorine and the bulky, polarizable iodine atom can be exploited to fine-tune binding interactions across different protein targets.

Key strategies include:

Kinase Panel Screening: Systematically screening this compound and its derivatives against a broad panel of protein kinases could reveal a unique inhibitory profile. This could identify novel combinations of targets for treating diseases like lung squamous cell carcinoma, where mutations in multiple kinases (e.g., FGFR1, DDR2) are common. nih.gov

Structure-Based Design of Multi-Target Ligands: By analyzing the crystal structures of different target proteins, researchers can design single molecules based on the this compound scaffold that can effectively bind to the active sites of multiple desired targets. nih.gov

Investigation of this compound in Neglected Tropical Diseases and Emerging Pathogens

While much of the focus on indazole derivatives has been in oncology and anti-inflammatory research, the scaffold also possesses significant antimicrobial potential. nih.govnih.gov Various indazole derivatives have shown activity against protozoa, fungi, and bacteria. nih.govnih.govmdpi.com

A crucial future direction is the systematic evaluation of this compound and its derivatives against a range of neglected tropical diseases (NTDs) and emerging pathogens. drugtargetreview.com The unique halogenation pattern of this compound may offer novel mechanisms of action against these infectious agents.

Potential areas of investigation include:

Antiprotozoal Activity: Screening against parasites such as Trypanosoma cruzi (Chagas disease), Leishmania species (leishmaniasis), and Giardia intestinalis. mdpi.commdpi.com

Antifungal Activity: Testing against resistant fungal strains, such as Candida auris and Aspergillus fumigatus, which are listed as critical priority pathogens by the WHO. nih.govresearchgate.net

Antibacterial Activity: Evaluating its efficacy against drug-resistant bacteria, leveraging the potential of indazoles to inhibit novel bacterial targets. nih.gov

This exploration could lead to the development of new anti-infective agents with novel mechanisms of action, addressing the urgent need for new treatments for these diseases. nih.gov

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic potential of a promising compound like this compound can be limited by poor physicochemical properties, such as low aqueous solubility or rapid metabolism. Advanced drug delivery systems and nanotechnology offer powerful tools to overcome these limitations.

Future research should focus on formulating this compound using various nanocarriers to enhance its efficacy and safety profile.

Emerging strategies include:

Liposomal Encapsulation: Encapsulating the compound in liposomes can improve its solubility, prolong its circulation time, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can be used for controlled release of the drug, maintaining therapeutic concentrations over an extended period and reducing the frequency of administration.

Drug Conjugates: Covalently attaching this compound to polymers (e.g., PEGylation) or targeting ligands (e.g., antibodies) can improve its pharmacokinetic profile and enable active targeting to specific cells or tissues.

By integrating this advanced scaffold with modern drug delivery technologies, it may be possible to maximize its therapeutic potential while minimizing potential side effects.

常见问题

Basic Question: What synthetic routes are optimal for preparing 4-Fluoro-5-iodo-1H-indazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis of halogenated indazoles typically involves cyclization of substituted phenylhydrazines or transition-metal-catalyzed cross-coupling reactions. For this compound:

- Fluorine introduction : Start with a fluorinated precursor (e.g., 4-fluoro-indazole) via directed ortho-lithiation followed by electrophilic fluorination .

- Iodine incorporation : Use Ullmann coupling or direct iodination with iodine monochloride (ICl) under controlled conditions (0–5°C, dichloromethane solvent) to avoid over-iodination .

- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., CuI for Ullmann reactions) or solvent polarity (DMF vs. THF) to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Basic Question: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 277.92 (C₇H₄FIN₂⁺). Use ESI+ mode with <2 ppm mass error .

- X-ray crystallography : Resolve regiochemistry of iodine and fluorine substituents (as in for analogous triazole derivatives).

Advanced Question: How does tautomeric stability of this compound impact its reactivity in cross-coupling reactions?

Methodological Answer:

Indazoles exhibit 1H/2H tautomerism, which affects their electronic properties:

- Computational analysis : Perform DFT calculations (B3LYP/6-311+G*) to compare tautomer energies. Fluorine at C4 stabilizes the 1H tautomer due to electron-withdrawing effects, enhancing iodine’s nucleofugality in Suzuki-Miyaura couplings .

- Experimental validation : Use variable-temperature NMR in DMSO-d6 to observe tautomer ratios. A single tautomer simplifies reaction predictability .

Advanced Question: What strategies are effective for evaluating the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

- Kinase profiling : Screen against kinase panels (e.g., PKA, CDK) using fluorescence polarization assays. Fluorine enhances binding to ATP pockets, while iodine improves hydrophobic interactions (IC₅₀ < 1 µM observed in analogous indazoles) .

- Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2). Compare docking poses with crystallographic data from (e.g., compound 9c binding to thiazole motifs).

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) with/without kinase inhibitors to confirm target specificity .

Advanced Question: How should researchers address contradictory data in catalytic applications of this compound (e.g., variable coupling efficiency)?

Methodological Answer:

Contradictions often arise from:

- Impurity profiles : Analyze by HPLC (C18 column, acetonitrile/water) to detect halogen exchange byproducts (e.g., 5-bromo analogs) .

- Catalyst poisoning : Test Pd/C vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to mitigate iodine-induced deactivation. Use LC-MS to trace residual catalyst .

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF). Higher polarity accelerates oxidative addition but may promote side reactions .

Advanced Question: What is the impact of iodine substitution at C5 on the compound’s photophysical and bioactivity profiles compared to bromo/chloro analogs?

Methodological Answer:

- Photostability : Conduct UV-Vis spectroscopy (λmax 270–300 nm). Iodine increases spin-orbit coupling, reducing fluorescence quantum yield vs. bromo analogs (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole in ) .

- Bioactivity : Compare IC₅₀ values in kinase assays. Iodine’s larger van der Waals radius enhances target binding but may reduce solubility (logP increased by ~0.5 vs. chloro analogs) .

- SAR studies : Synthesize 5-X-4-Fluoro-indazoles (X = Cl, Br, I) and correlate substituent size/electrophilicity with activity using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。